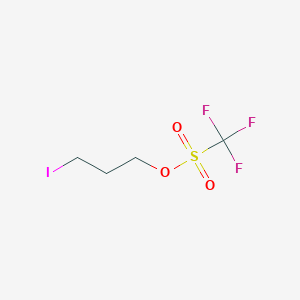
3-Iodopropyl-1-trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodopropyl-1-trifluoromethanesulfonate, also known as triflate, is a chemical compound widely used in organic synthesis. It is a trifluoromethanesulfonate ester of iodopropane, with the molecular formula C4H6F3IO3S. Triflate is a highly reactive compound that has found numerous applications in the field of organic chemistry due to its unique chemical properties. In
Mécanisme D'action
Triflate is a highly reactive compound that readily undergoes nucleophilic substitution reactions. The mechanism of action involves the displacement of the 3-Iodopropyl-1-trifluoromethanesulfonate leaving group by a nucleophile, resulting in the formation of a new bond. The reactivity of 3-Iodopropyl-1-trifluoromethanesulfonate is attributed to the electron-withdrawing properties of the trifluoromethanesulfonate group, which stabilizes the leaving group and enhances the electrophilicity of the carbon center.
Effets Biochimiques Et Physiologiques
Triflate has limited biochemical and physiological effects, as it is primarily used in laboratory experiments. However, it is important to note that 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that can be hazardous if mishandled. It should be handled with care and in accordance with proper laboratory safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
Triflate has several advantages in laboratory experiments, including its high reactivity, stability, and compatibility with a wide range of solvents. It is also readily available and relatively inexpensive. However, one limitation of 3-Iodopropyl-1-trifluoromethanesulfonate is its potential toxicity and hazards associated with its handling and storage.
Orientations Futures
The unique chemical properties of 3-Iodopropyl-1-trifluoromethanesulfonate have led to numerous applications in organic synthesis, and future research is likely to focus on expanding its use in this field. One potential direction is the development of new synthetic methodologies that utilize 3-Iodopropyl-1-trifluoromethanesulfonate as a key reagent. Another area of research is the investigation of 3-Iodopropyl-1-trifluoromethanesulfonate's potential applications in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Conclusion
In conclusion, 3-Iodopropyl-1-trifluoromethanesulfonate is a highly reactive compound that has found numerous applications in organic synthesis. Its unique chemical properties make it a valuable reagent in laboratory experiments, particularly in substitution and cross-coupling reactions. Future research is likely to focus on expanding its use in organic synthesis and investigating its potential applications in medicinal chemistry.
Méthodes De Synthèse
Triflate can be synthesized by reacting iodopropane with trifluoromethanesulfonic acid in the presence of a catalyst such as silver 3-Iodopropyl-1-trifluoromethanesulfonate or copper 3-Iodopropyl-1-trifluoromethanesulfonate. The reaction produces 3-Iodopropyl-1-trifluoromethanesulfonate as a colorless liquid with a boiling point of 104°C and a density of 1.83 g/cm³.
Applications De Recherche Scientifique
Triflate has found numerous applications in scientific research, particularly in organic synthesis. It is commonly used as a leaving group in substitution reactions, where it facilitates the formation of carbon-carbon and carbon-heteroatom bonds. Triflate is also used in palladium-catalyzed cross-coupling reactions, where it serves as a source of nucleophilic iodine and facilitates the formation of carbon-carbon bonds.
Propriétés
Numéro CAS |
106114-40-3 |
|---|---|
Nom du produit |
3-Iodopropyl-1-trifluoromethanesulfonate |
Formule moléculaire |
C4H6F3IO3S |
Poids moléculaire |
318.06 g/mol |
Nom IUPAC |
3-iodopropyl trifluoromethanesulfonate |
InChI |
InChI=1S/C4H6F3IO3S/c5-4(6,7)12(9,10)11-3-1-2-8/h1-3H2 |
Clé InChI |
FMSOAEQMFVDTSC-UHFFFAOYSA-N |
SMILES |
C(COS(=O)(=O)C(F)(F)F)CI |
SMILES canonique |
C(COS(=O)(=O)C(F)(F)F)CI |
Autres numéros CAS |
106114-40-3 |
Synonymes |
3-iodopropyl-1-triflate 3-iodopropyl-1-trifluoromethanesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



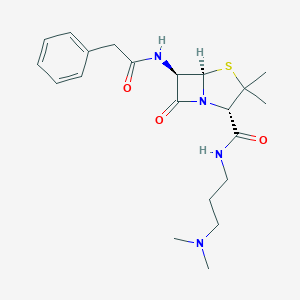
![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)
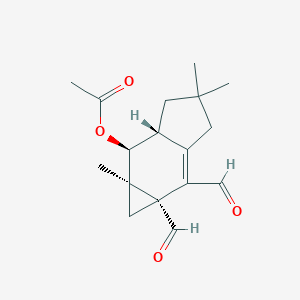
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile](/img/structure/B8952.png)
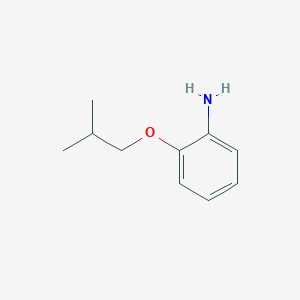
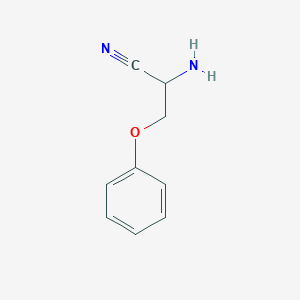
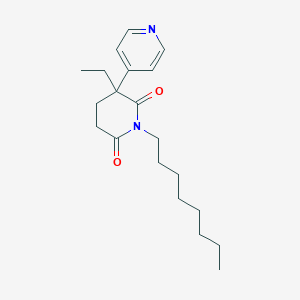
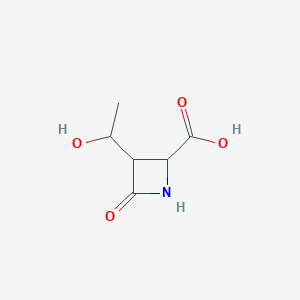
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)
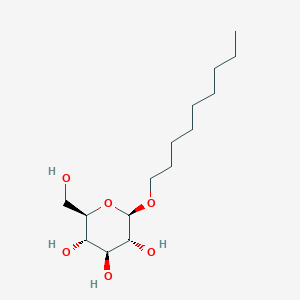
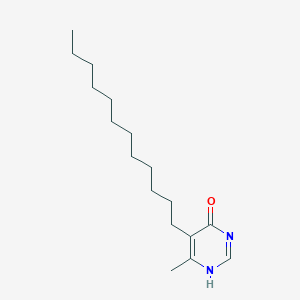
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine](/img/structure/B8968.png)
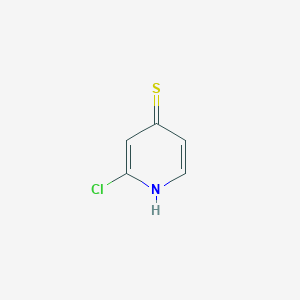
![(2S)-1-(2-aminoacetyl)-N-[(2R)-1-[[2-[[(2S)-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B8975.png)